Titanium(IV) 2-Ethylhexanoate
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Overview
Description
Titanium(IV) 2-Ethylhexanoate: is an organometallic compound with the chemical formula C32H60O8Ti . It is commonly used as a catalyst in various chemical reactions and as a coupling agent to improve the adhesion of fibers and resins in composite materials . This compound is known for its versatility and effectiveness in industrial applications, particularly in the polymerization of cyclic poly(butylene terephthalate) oligomers .
Mechanism of Action
Target of Action
Titanium(IV) 2-Ethylhexanoate, also known as Hexanoic acid, 2-ethyl-, titanium(4+) salt, primarily targets the adhesion of fiber and resin in Kevla-phenolic composites . It acts as a coupling agent, enhancing the bond between the fiber and resin, which is crucial for the structural integrity and performance of the composite material .
Mode of Action
The compound interacts with its targets by acting as a catalyst in the polymerization of cyclic poly(butylene terephthalate) oligomers . This catalytic action facilitates the polymerization process, leading to the formation of composite materials with improved properties .
Biochemical Pathways
It is known that the compound plays a significant role in the polymerization process of cyclic poly(butylene terephthalate) oligomers . The downstream effects of this process include the formation of composite materials with enhanced structural properties.
Pharmacokinetics
It’s important to note that the compound is immiscible with water but miscible with ethyl acetate . This suggests that the compound’s bioavailability could be influenced by its solubility in different solvents.
Result of Action
The primary result of this compound’s action is the improved adhesion of fiber and resin in Kevla-phenolic composites . This leads to the formation of composite materials with enhanced structural properties, including increased strength and durability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at ambient temperatures . Furthermore, it’s important to avoid dust formation and exposure to the compound, suggesting that the compound’s action and stability may be affected by air quality and exposure conditions .
Biochemical Analysis
Biochemical Properties
Titanium(IV) 2-Ethylhexanoate is known to act as a coupling agent, improving the adhesion of the fiber and resin in Kevla-phenolic composites . It is also used as a catalyst in the polymerization of cyclic poly(butylene terephthalate) oligomers for composite applications
Molecular Mechanism
It is known to act as a catalyst in the polymerization of cyclic poly(butylene terephthalate) oligomers
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium(IV) 2-Ethylhexanoate is typically synthesized through the reaction of titanium tetrachloride with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+4C8H16O2→Ti(C8H15O2)4+4HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride is reacted with 2-ethylhexanoic acid. The reaction is typically conducted at elevated temperatures to facilitate the formation of the product. The resulting compound is then purified through distillation or other separation techniques to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Titanium(IV) 2-Ethylhexanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Ligand exchange reactions often use other carboxylic acids or alcohols as reagents.
Major Products:
Oxidation: Titanium dioxide (TiO2)
Reduction: Lower oxidation state titanium compounds
Substitution: Various titanium carboxylates or alkoxides
Scientific Research Applications
Chemistry: Titanium(IV) 2-Ethylhexanoate is widely used as a catalyst in polymerization reactions, particularly in the production of polyesters and polyolefins. It is also used in the synthesis of other organometallic compounds .
Biology: In biological research, this compound is used to study the interactions between metal ions and biological molecules. It is also employed in the development of new biomaterials .
Medicine: While not directly used in medicine, this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In industrial applications, it serves as a coupling agent to enhance the adhesion of fibers and resins in composite materials. It is also used as a catalyst in the production of high-performance polymers .
Comparison with Similar Compounds
- Titanium(IV) Butoxide
- Titanium(IV) Isopropoxide
- Titanium(IV) Acetylacetonate
Comparison: Titanium(IV) 2-Ethylhexanoate is unique due to its specific ligand structure, which provides distinct solubility and reactivity properties. Compared to Titanium(IV) Butoxide and Titanium(IV) Isopropoxide, it offers better solubility in non-polar solvents and enhanced stability. Its performance as a coupling agent and catalyst is also superior in certain applications .
Properties
CAS No. |
3645-34-9 |
---|---|
Molecular Formula |
C8H16O2Ti |
Molecular Weight |
192.08 g/mol |
IUPAC Name |
2-ethylhexanoic acid;titanium |
InChI |
InChI=1S/C8H16O2.Ti/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
DJSWDXUOSQTQCP-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ti+4] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Ti] |
3645-34-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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